1-Carboxy-2-methylpropylphosphonic acid
Overview
Description
1-Carboxy-2-methylpropylphosphonic acid is an organophosphorus compound with the molecular formula C5H11O5P. It is characterized by the presence of both carboxylic acid and phosphonic acid functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxy-2-methylpropylphosphonic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of substituted alkylbenzenes using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO2) to form carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes and the use of Grignard reagents due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Carboxy-2-methylpropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The carboxylic acid and phosphonic acid groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Ester and amide derivatives.
Scientific Research Applications
1-Carboxy-2-methylpropylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Carboxy-2-methylpropylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The phosphonic acid group is particularly effective in mimicking phosphate groups, allowing it to interfere with phosphorylation processes in biological systems .
Comparison with Similar Compounds
Aminomethylphosphonic Acid: Similar in structure but contains an amino group instead of a carboxylic acid group.
Phosphonoacetic Acid: Contains a phosphonic acid group attached to an acetic acid moiety.
Properties
IUPAC Name |
3-methyl-2-phosphonobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-3(2)4(5(6)7)11(8,9)10/h3-4H,1-2H3,(H,6,7)(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYRGQPQSLVCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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